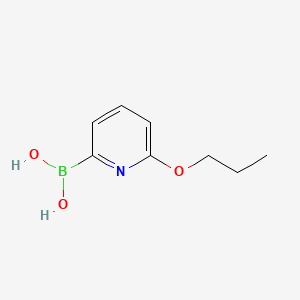

(6-Propoxypyridin-2-yl)boronic acid

Vue d'ensemble

Description

“(6-Propoxypyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H12BNO3 . It is a type of boronic acid, which are compounds known for their ability to form stable covalent bonds with diols, making them useful in various chemical reactions .

Molecular Structure Analysis

Boronic acids, including “(6-Propoxypyridin-2-yl)boronic acid”, can exist as a monomer, dimer, or cyclic trimer in solution or the solid state, depending on the substitution pattern of the R group . The structure of boronic acids can be profoundly changed by the scaffold around the boronic acid .Chemical Reactions Analysis

Boronic acids are known for their use in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They are also used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including “(6-Propoxypyridin-2-yl)boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules for detection or tracking .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . They can be used to modify proteins or manipulate their functions .

Separation Technologies

Boronic acids are also used in separation technologies . Their ability to form reversible covalent bonds with diols makes them useful in the separation of complex mixtures .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their unique chemical properties make them valuable in the design and synthesis of new drugs .

Cross-Coupling Reactions

Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . They are less studied than their parent boronic acids but display interesting properties and reactivities .

Catalysis

Borinic acids are also used in catalysis . Their enhanced Lewis acidity compared to boronic acids makes them useful in various catalytic reactions .

Polymer and Optoelectronics Materials

Borinic acids and their chelate derivatives are used in the development of polymer or optoelectronics materials . They are crucial in the construction of carbon–carbon or carbon–heteroatom bonds .

Mécanisme D'action

Target of Action

The primary target of (6-Propoxypyridin-2-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The mode of action of (6-Propoxypyridin-2-yl)boronic acid involves its interaction with a metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by (6-Propoxypyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this pathway, participating in the transmetalation step .

Pharmacokinetics

For instance, the compound’s boronic acid group is known to be sensitive to hydrolysis under mild acidic or basic conditions .

Result of Action

The result of the action of (6-Propoxypyridin-2-yl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action, efficacy, and stability of (6-Propoxypyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s boronic acid group is sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the yield of the Suzuki-Miyaura coupling reaction can be influenced by the concentration of the boronic acid .

Orientations Futures

Propriétés

IUPAC Name |

(6-propoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-6-13-8-5-3-4-7(10-8)9(11)12/h3-5,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYWGWJXKVWRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671272 | |

| Record name | (6-Propoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Propoxypyridin-2-yl)boronic acid | |

CAS RN |

1309982-30-6 | |

| Record name | Boronic acid, B-(6-propoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Propoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)